

Synthesis of 8-Ethoxy-5-nitroquinoline from 8-ethoxyquinoline

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Compound of Interest

Compound Name: 8-Ethoxy-5-nitroquinoline

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Synthesis of 8-Ethoxy-5-nitroquinoline: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of **8-ethoxy-5-nitroquinoline**, a valuable intermediate in medicinal chemistry and materials science. The document details the chemical properties of the reactant and product, a robust experimental protocol for the nitration of 8-ethoxyquinoline, and relevant safety considerations.

Core Compound Data

A summary of the key physicochemical properties of the starting material, 8-ethoxyquinoline, and the final product, **8-ethoxy-5-nitroquinoline**, is presented below. This data is essential for reaction planning, characterization, and purification.

Property	8-Ethoxyquinoline (Reactant)	8-Ethoxy-5-nitroquinoline (Product)
Molecular Formula	C ₁₁ H ₁₁ NO	C ₁₁ H ₁₀ N ₂ O ₃
Molecular Weight	173.21 g/mol	218.21 g/mol [1]
Appearance	Not specified, likely a liquid or low-melting solid	Not specified, likely a solid
CAS Number	1555-94-8[2]	17012-47-4 (analogue)

Experimental Protocol: Nitration of 8-Ethoxyquinoline

This section provides a detailed methodology for the synthesis of **8-ethoxy-5-nitroquinoline**. The protocol is adapted from the successful synthesis of its close analogue, 5-nitro-8-methoxyquinoline, which has a reported yield of 77%[3].

Materials:

- 8-Ethoxyquinoline
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethanol or other suitable solvent for recrystallization
- Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-ethoxyquinoline in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to maintain a low temperature.
- **Nitrating Mixture Preparation:** Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
- **Nitration Reaction:** Slowly add the cold nitrating mixture dropwise to the solution of 8-ethoxyquinoline in sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully pour the reaction mixture over crushed ice with constant stirring.
- **Neutralization and Extraction:** Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The product will likely precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
- **Drying and Solvent Removal:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **8-ethoxy-5-nitroquinoline**.

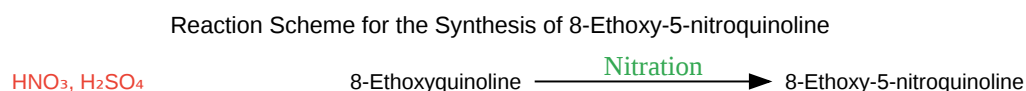
Safety Precautions:

- This reaction involves the use of concentrated strong acids (sulfuric and nitric acid), which are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

- The nitration reaction is exothermic and can be highly reactive. Strict temperature control is crucial to prevent runaway reactions.
- All procedures should be carried out in a well-ventilated fume hood.

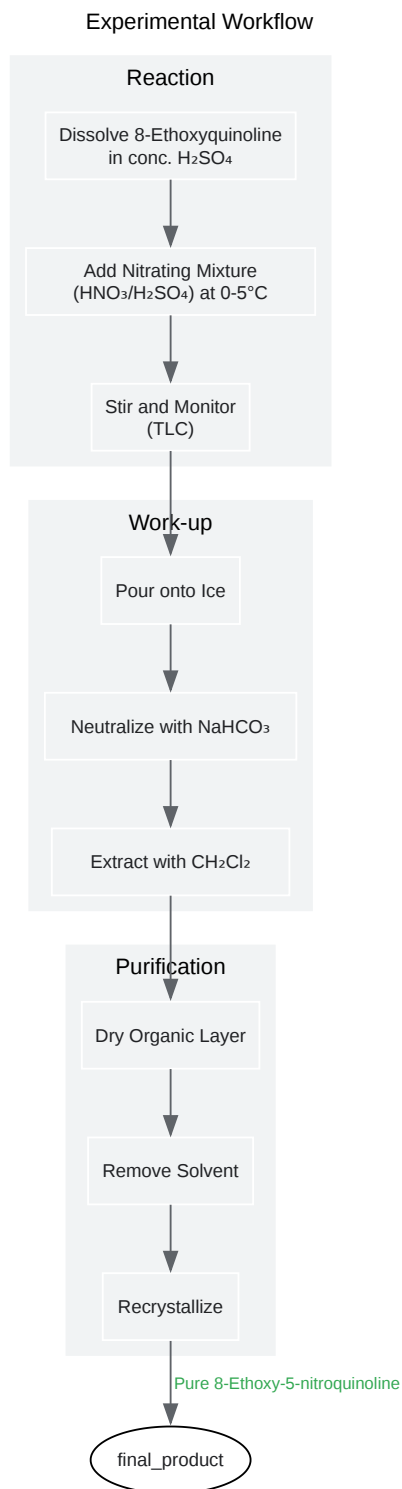
Visualizing the Synthesis

To aid in the understanding of the process, the following diagrams illustrate the chemical transformation and the general workflow of the experiment.



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Caption: Chemical transformation from 8-ethoxyquinoline to **8-ethoxy-5-nitroquinoline**.



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Caption: Step-by-step workflow for the synthesis and purification.

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References

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